4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine
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Overview
Description
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates at home and abroad . It is used in the manufacture of Tofacitinib citrate . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular formula of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 . The molecular weight is 153.57 . The InChI is 1S/C6H4ClN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H, (H,8,9,10) .Chemical Reactions Analysis
The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam . The chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis
The melting point of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is 188-194 °C, and the boiling point is 289.2±50.0 °C (Predicted) . The density is 1.61±0.1 g/cm3 (Predicted) . It is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications
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Pharmaceutical Chemistry
- Application : “4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates .
- Methods of Application : The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from “4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” is described. This is accomplished through methylation of “4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .
- Results or Outcomes : The synthesized compounds show pronounced cytotoxic activity .
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Medicinal Chemistry
- Application : “4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” is used in the development of multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application : A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-D]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were successfully synthesized in three steps with high yields .
- Results or Outcomes : Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM .
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Production of Tofatinib
- Application : “4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” is an intermediate in the production of the bulk drug, Tofatinib .
- Methods of Application : The specific synthesis methods would depend on the production process of Tofatinib. It generally involves a series of chemical reactions using “4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” as a key intermediate .
- Results or Outcomes : Tofatinib is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .
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Life Science Research
- Application : “4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” can be used as a biochemical reagent for life science related research .
- Methods of Application : The specific methods of application would depend on the particular research being conducted. It generally involves using “4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” as a biological material or organic compound .
- Results or Outcomes : The outcomes would vary depending on the specific research objectives .
- Synthesis of Tubercidin Analogs
- Application : “4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine” can be used in the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin .
- Methods of Application : The synthesis of these compounds has been accomplished through methylation of “4-Chloro-7H-pyrrolo[2,3-D]pyrimidine” with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .
- Results or Outcomes : The synthesized compounds show pronounced cytotoxic activity .
Safety And Hazards
Future Directions
The discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted us to investigate its 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity . Furthermore, we have demonstrated that 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine can serve as an alternative core structure . Overall, we have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs including compounds 1, 8, and 11 as promising antiviral agents against flaviviruses ZIKV and dengue virus (DENV) .
properties
IUPAC Name |
4-chloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-5(9)2-4-6(8)10-3-11-7(4)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXMDANEMIOPSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CN=C2Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine |
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